Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose)

Description

Origins and Biogenesis as a Naturally Occurring Polysaccharide

Chitosan (B1678972) itself is not typically found in nature; it is a derivative produced from the deacetylation of chitin (B13524). nih.govwikipedia.org Chitin is a vital structural polymer found extensively in the exoskeletons of arthropods like crustaceans (crabs, shrimp) and insects, as well as in the cell walls of most fungi and some algae. nih.govtechscience.comresearchgate.net The industrial production of chitosan primarily relies on waste from the seafood processing industry, which provides a vast and renewable source of crustacean shells. nih.govnih.gov

The biosynthesis of the parent polymer, chitin, is a highly conserved enzymatic process in nature. nih.gov It begins with precursors like glucose, which are converted through the hexosamine pathway to form the activated sugar nucleotide, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govmdpi.com The key enzyme, chitin synthase, then catalyzes the polymerization of these UDP-GlcNAc units, forming long chains of β-(1,4)-linked N-acetyl-D-glucosamine. nih.govcreative-biolabs.com These nascent chitin chains are extruded across the cell membrane where they self-assemble into ordered crystalline microfibrils, providing structural integrity to the organism. nih.govmdpi.com

The transformation of chitin into chitosan is achieved through the process of deacetylation, which involves the removal of acetyl groups (CH₃CO-) from the N-acetyl-D-glucosamine units, converting them into D-glucosamine units with a free amino group (-NH₂). researchgate.net This is most commonly accomplished through a chemical process involving treatment with a concentrated alkaline solution, such as sodium hydroxide (B78521), at high temperatures. nih.govchemicalbook.com Alternatively, deacetylation can be performed enzymatically using chitin deacetylases (CDAs), a family of hydrolase enzymes found in various microorganisms and some insects. nih.govmdpi.comwikipedia.orgfrontiersin.org Enzymatic deacetylation can offer more controlled and specific modification compared to the harsh chemical method. mdpi.com In some fungi, chitin synthases and deacetylases work in concert to produce chitosan directly as a cell wall component. nih.gov

| Source Category | Specific Examples | Relevant Component | Reference |

|---|---|---|---|

| Crustaceans | Shrimp, Crabs, Lobsters, Crayfish | Exoskeletons (Shells) | nih.govtechscience.com |

| Fungi | Aspergillus niger, Mucor rouxii | Cell Walls | nih.govnih.gov |

| Insects | Beetles, Silkworms | Cuticles, Cocoons | techscience.comresearchgate.net |

Defining the Fundamental Polymeric Structure and Its Heterogeneity

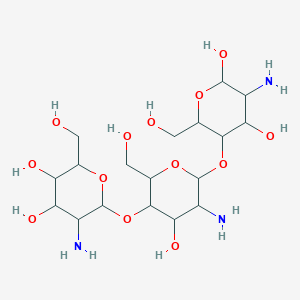

Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) is a linear copolymer composed of two repeating monosaccharide units: 2-amino-2-deoxy-D-glucopyranose (D-glucosamine, the deacetylated unit) and 2-acetamido-2-deoxy-D-glucopyranose (N-acetyl-D-glucosamine, the acetylated unit), linked by β-(1,4)-glycosidic bonds. wikipedia.orgresearchgate.net The presence of primary amino groups at the C-2 position of the glucosamine (B1671600) units is a defining feature that distinguishes chitosan from its parent, chitin, and is central to many of its unique properties. researchgate.netchemicalbook.com These amino groups have a pKₐ value of approximately 6.5, allowing the polymer to become protonated and water-soluble in acidic solutions (pH < 6.5), where it behaves as a cationic polyelectrolyte. wikipedia.orgmdpi.com

The structure of chitosan is inherently heterogeneous, a quality defined primarily by two key parameters: the molecular weight (MW) and the degree of deacetylation (DD). wikipedia.orgdovepress.com

Degree of Deacetylation (DD): This represents the molar percentage of D-glucosamine units relative to the total number of units in the polymer chain. mdpi.com It is a critical parameter that governs properties such as solubility, charge density, and biological activity. wikipedia.orgchitolytic.com A polymer is generally named chitosan if its DD is greater than 50-55%. mdpi.com Commercially available chitosans typically have a DD ranging from 60% to 90%. rsc.org

Molecular Weight (MW): Chitosan is a polydisperse polymer, meaning a sample consists of a range of chain lengths and, therefore, molecular weights. The average MW can range from the tens to the thousands of kilodaltons (kDa). acs.orgnih.gov MW significantly influences properties like viscosity, mechanical strength, and biodegradability. dovepress.comoup.com

The heterogeneity also arises from the random or block-wise distribution of the acetylated and deacetylated units along the polymer chain. The conditions of the deacetylation process (e.g., alkali concentration, temperature, reaction time) strongly influence the final MW and DD, allowing for the production of chitosans with tailored properties. acs.orgnih.gov The polydispersity index (PDI) is another measure of heterogeneity, indicating the breadth of the molecular weight distribution within a sample. nih.govnih.gov

| Parameter Increased | Effect on Molecular Weight (MW) | Effect on Degree of Deacetylation (DD) | Reference |

|---|---|---|---|

| Temperature | Decreases (due to chain scission) | Increases | acs.orgnih.gov |

| NaOH Concentration | Decreases | Increases | acs.orgnih.gov |

| Reaction Time | Decreases | Increases (rate slows over time) | acs.orgnih.gov |

Conceptual Framework of Chitosan as a Functional Biopolymer in Diverse Research Domains

The unique structural and physicochemical properties of chitosan establish it as a versatile functional biopolymer with significant potential in a wide array of advanced research areas. nih.govresearchgate.net Its functionality is primarily derived from its cationic nature in acidic media, biocompatibility, biodegradability, and the presence of reactive amino and hydroxyl groups that allow for further chemical modification. nih.govmdpi.comnih.gov

In the domain of tissue engineering , chitosan is extensively investigated as a scaffold material for regenerating various tissues, including bone, cartilage, skin, and nerves. rsc.orgnih.govnih.gov Its structural similarity to glycosaminoglycans, components of the natural extracellular matrix, allows it to support cell adhesion, proliferation, and differentiation. rsc.orgmdpi.com Chitosan can be fabricated into porous scaffolds, hydrogels, and membranes that provide the necessary physical support for new tissue growth while biodegrading at a rate that allows the body's own cells to replace it. nih.govnih.gov

In drug delivery , chitosan is explored as a carrier for therapeutic agents. nih.govnih.gov Its positive charge facilitates mucoadhesion, prolonging contact time with mucosal surfaces (e.g., nasal, oral) and enhancing drug absorption. mdpi.com This cationic nature also allows it to form complexes with negatively charged molecules and to be formulated into nanoparticles through methods like ionic gelation, often with polyanions such as sodium tripolyphosphate. mdpi.comnih.govmdpi.com These chitosan-based systems can encapsulate drugs, protect them from degradation, and provide controlled or targeted release, thereby improving bioavailability and therapeutic efficacy. dovepress.comnih.govmdpi.com

In environmental remediation , chitosan serves as an effective biosorbent for the removal of pollutants from water. nih.govnih.gov The abundant amino groups in its structure act as chelation sites for heavy metal ions, while its porous structure can adsorb organic contaminants like dyes and phenols. nih.govnih.govmdpi.com It can be processed into various forms such as beads, membranes, or composites to enhance its surface area and adsorption capacity, offering a sustainable and cost-effective alternative for wastewater treatment. oup.commdpi.com

| Property | Relevance in Tissue Engineering | Relevance in Drug Delivery | Relevance in Environmental Remediation |

|---|---|---|---|

| Biocompatibility & Biodegradability | Allows for scaffold integration with host tissue and eventual replacement by new tissue without adverse reactions. nih.govmdpi.com | Ensures the carrier is non-toxic and can be safely cleared from the body after releasing its payload. nih.govmdpi.com | Makes it an environmentally friendly material for remediation efforts. mdpi.com |

| Cationic Nature (Mucoadhesion) | Promotes interaction with negatively charged cells and extracellular matrix components. nih.gov | Enhances drug absorption by prolonging residence time on mucosal surfaces and opening tight junctions. mdpi.commdpi.com | Facilitates electrostatic interaction with anionic pollutants like dyes. nih.gov |

| Chelating Ability (Amino Groups) | Can bind growth factors to scaffolds. | Enables ionic crosslinking to form nanoparticles and encapsulate drugs. nih.gov | Acts as primary binding sites for the efficient removal of heavy metal ions. nih.govmdpi.com |

| Processability | Can be fabricated into porous 3D scaffolds, hydrogels, and films to mimic tissue structures. nih.govnih.gov | Can be formulated into nanoparticles, microparticles, hydrogels, and films for various delivery routes. nih.govnih.gov | Can be formed into beads, membranes, and composites to create practical adsorbent materials. oup.com |

Properties

IUPAC Name |

5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17/h4-18,22-29H,1-3,19-21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFQJYYMBWVMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Characterization Methodologies for Poly Beta 1,4 2 Amino 2 Deoxy D Glucose

Spectroscopic Techniques for Primary and Secondary Structure Analysis

Spectroscopic methods are indispensable tools for probing the molecular structure of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose). nih.gov These techniques provide detailed information about the functional groups, chemical bonds, and conformational arrangements within the polymer chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Applications

Infrared (IR) spectroscopy is a powerful technique for the qualitative and quantitative analysis of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose). nih.govmdpi.com The IR spectrum reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. For instance, a broad absorption band observed between 3500 and 3000 cm⁻¹ is attributed to the stretching vibrations of -OH and -NH groups. mdpi.com The C-H stretching vibrations are typically seen in the 2920–2875 cm⁻¹ range. mdpi.com

A key application of IR spectroscopy is in monitoring the deacetylation of chitin (B13524) to chitosan (B1678972). nih.gov During this process, the intensity of the amide I band (C=O stretching of acetylated groups) at approximately 1655 cm⁻¹ decreases, while the band corresponding to the N-H bending of the primary amine at around 1590 cm⁻¹ increases, indicating a higher degree of deacetylation. nih.govmdpi.com The absorption band around 1080 cm⁻¹ is attributed to C-O-C stretching, confirming the polysaccharide backbone. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable tool, particularly for assessing the purity and for certain quantitative analyses. researchgate.netresearchgate.net Pure chitosan typically shows an absorption peak around 300 nm. researchgate.net UV-Vis spectroscopy can also be used to monitor the formation of chitosan nanoparticles, with absorption peaks often observed around 240 nm, which may be associated with the C=O group. researchgate.net

Interactive Table 1: Characteristic IR Absorption Bands for Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3500-3000 | -OH and -NH stretching | mdpi.com |

| 2920-2875 | C-H stretching | mdpi.com |

| ~1655 | Amide I (C=O stretching of N-acetyl group) | nih.govmdpi.com |

| ~1590 | N-H bending of primary amine | nih.govmdpi.com |

| ~1080 | C-O-C stretching | researchgate.net |

| ~897 | Wagging of the saccharide structure | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Assignment and Conformational Insights

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. bohrium.com The chemical shifts of the carbon atoms in the pyranose ring are sensitive to their local environment and can be used to identify different monomeric units and their linkages. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the signals of both protons and their directly attached carbons, which is especially useful for complex polysaccharide structures. escholarship.orgescholarship.org

Interactive Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) in D₂O with Deuterated Acetic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| H1 | ~4.9 | - | escholarship.org |

| H2 | ~3.2 | - | escholarship.orgescholarship.org |

| H3-H6 | 3.5-4.1 | - | bohrium.com |

| C1 | - | ~98 | escholarship.org |

| C2 | - | ~57 | escholarship.org |

| C3 | - | ~71 | escholarship.org |

| C4 | - | ~78 | escholarship.org |

| C5 | - | ~76 | escholarship.org |

| C6 | - | ~61 | escholarship.org |

| CH₃ (N-acetyl) | ~2.1 | ~23 | escholarship.org |

Note: Chemical shifts can vary depending on the solvent, temperature, and degree of deacetylation.

Raman Spectroscopy and Density Functional Theory (DFT) for Degree of Deacetylation Determination

Raman spectroscopy offers a non-destructive and rapid method for determining the degree of deacetylation (DD) of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose). researchgate.net This technique relies on the analysis of the integral intensities of specific Raman bands. The ratio of the intensity of a band associated with the amine group to that of a band from the glucosidic ring can be correlated with the DD. researchgate.net

Density Functional Theory (DFT) calculations are often employed in conjunction with Raman spectroscopy to aid in the assignment of the observed vibrational modes. researchgate.net DFT can provide theoretical vibrational frequencies and intensities that can be compared with experimental data, leading to a more accurate interpretation of the Raman spectra. nih.gov This combined approach has been shown to be advantageous as it does not require sample purification or dissolution. researchgate.net Studies have successfully applied this method to chitosan samples with DD values ranging from 50% to 100%. researchgate.net

Diffraction and Microscopy for Supramolecular Architecture and Morphology

While spectroscopic techniques provide molecular-level information, diffraction and microscopy methods are essential for characterizing the higher-order structure and morphology of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose).

X-ray Diffraction (XRD) for Crystalline Domain Analysis and Particle Sizing

X-ray diffraction (XRD) is a primary technique for investigating the crystallinity of Poly(beta-(1,a)4)-2-amino-2-deoxy-D-glucose). researchgate.netmdpi.com The XRD pattern of this semicrystalline polymer typically shows characteristic peaks corresponding to its crystalline domains. mdpi.com For instance, reflections are often observed at 2θ values of approximately 10° and 20°. mdpi.com

The intensity and width of these diffraction peaks can be used to calculate the crystallinity index (CrI), which quantifies the proportion of crystalline material in the sample. mdpi.com Mechanical treatments, such as ball milling, can lead to a decrease in the intensity of crystalline peaks and the appearance of a broad, diffuse halo, indicating amorphization. mdpi.com XRD can also be used to estimate particle size, with broader peaks generally indicating smaller crystallite sizes. researchgate.net

Interactive Table 3: Typical XRD Peak Positions for Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose)

| Peak Position (2θ) | Miller Index (hkl) | Reference |

| ~10° | (020) | mdpi.com |

| ~20° | (200) | mdpi.com |

Scanning Electron Microscopy (SEM) for Microstructural and Nanostructural Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and microstructure of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) at the micro- and nanoscale. researchgate.netnih.govcore.ac.uk SEM images can reveal details about particle shape, size distribution, and surface texture. nih.govresearchgate.net

For example, SEM has been used to characterize chitosan nanoparticles, often revealing them to be spherical and uniformly dispersed. core.ac.uk The morphology of chitosan can vary significantly depending on its source and preparation method, with some forms exhibiting a non-homogeneous and non-smooth surface. researchgate.net When used to stabilize other nanoparticles, such as zero-valent nickel, SEM images have shown that the resulting composite consists of discrete, well-dispersed particles with mean sizes in the nanometer range. nih.gov

Computational and Theoretical Chemistry Approaches in Chitosan Research

The intricate structural features and diverse physicochemical properties of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose), commonly known as chitosan, have been extensively investigated using a variety of advanced computational and theoretical chemistry methodologies. These approaches provide profound insights into the molecular-level characteristics that govern the behavior of this versatile biopolymer, complementing experimental findings and guiding the design of new chitosan-based materials with tailored functionalities.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) and other quantum chemical methods have emerged as powerful tools for elucidating the electronic structure and molecular properties of chitosan and its derivatives. These calculations provide a fundamental understanding of the reactivity, stability, and interaction capabilities of chitosan at the atomic level.

Theoretical studies have successfully computed various molecular properties of chitosan and its functionalized forms. For instance, the computation of infrared spectra using both Hartree-Fock (HF) and DFT methods has been employed to identify the ideal basis set that aligns closely with experimental results, with DFT:B3LYP/3-21g** being identified as a suitable model for chitosan. researchgate.net Such calculations have been extended to investigate the effects of functionalization with groups like hydroxyl (OH), amine (NH2), carboxylic acid (COOH), methyl (CH3), aldehyde (CHO), cyanide (CN), and thiol (SH), as well as with graphene oxide (GO). researchgate.net

Key molecular properties that are routinely investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net For instance, calculations have shown that functionalization significantly impacts the electronic properties of chitosan, with a Chitosan-GO composite exhibiting a particularly small ∆E of 0.3023 eV, suggesting high reactivity and stability. researchgate.net

Furthermore, DFT has been utilized to study the interaction energies between chitosan and other molecules, such as amino acids, which is crucial for applications like drug delivery. researchgate.net These studies calculate interaction energies and various thermochemical parameters to assess the stability of the resulting complexes in both gaseous and aqueous phases. researchgate.net The influence of the degree of acetylation on the electronic properties and metal ion binding capabilities of chitosan has also been a subject of DFT investigations. nih.gov These studies reveal that the presence and position of acetyl groups can alter the electron density and ionization energy, thereby affecting the strength of interactions with metal ions like Cu2+. nih.gov The enthalpies of dimerization and trimerization of glucosamine (B1671600) units have also been determined using DFT, providing insights into the initial stages of polymer formation. sciencepg.com

| System | Calculated Property | Value | Significance |

|---|---|---|---|

| Chitosan-GO Composite | HOMO-LUMO Band Gap (ΔE) | 0.3023 eV | Indicates high reactivity and stability of the composite. researchgate.net |

| Amylum and Cellulose | Interaction Energy | –29.8 kcal/mol | Quantifies the strength of interaction between these polysaccharides. |

| Partially Acetylated Chitosan Dimers with Cu2+ | Bond Dissociation Energy | Varies with acetylation pattern | Demonstrates the influence of acetylation on metal ion binding strength. nih.gov |

| Glucosamine Dimerization (A + A → AA + H2O) | Enthalpy of Dimerization | 48 kJ/mol | Provides thermodynamic data for the initial steps of chitosan formation. sciencepg.com |

| Glucosamine Trimerization (AA + A → AAA + H2O) | Enthalpy of Trimerization | 45 kJ/mol | Offers insight into the energetics of chitosan chain elongation. sciencepg.com |

Molecular Dynamics Simulations for Polymer Conformation and Flexibility

Molecular dynamics (MD) simulations are a cornerstone in the study of the conformational dynamics and flexibility of large biomolecules like chitosan. These simulations provide a detailed, time-resolved picture of the polymer's behavior in different environments, which is essential for understanding its macroscopic properties and for designing its applications in fields such as drug delivery and tissue engineering. researchgate.netacs.org

MD simulations have been instrumental in unraveling the conformational flexibility of the β-(1,4)-glycosidic linkage in chitosan. researchgate.netacs.orgnih.gov These studies have shown that the degree of acetylation (DA) and the pattern of acetylation significantly influence the polymer's flexibility. researchgate.netacs.org For example, the GlcN-GlcNAc (glucosamine-N-acetylglucosamine) linkage has been identified as the most flexible disaccharide unit, capable of populating multiple conformations. researchgate.netacs.orgnih.gov The conformational freedom of a glycosidic bond has been found to be largely independent of the flexibility of its neighboring linkages. researchgate.netacs.orgnih.gov

The influence of environmental factors, such as pH and the presence of ions, on chitosan's conformation has also been extensively investigated. The state of protonation of the amino groups, which is pH-dependent, has a profound effect on the polymer's flexibility and its ability to interact with other molecules. mdpi.com For instance, increased protonation can lead to a higher formation of intramolecular hydrogen bonds, resulting in a less flexible chain. mdpi.com MD simulations have also been employed to study the interaction of chitosan with other polymers, like xanthan gum, revealing that complexation can significantly restrict the free rotation around the glycosidic bonds. mdpi.com Furthermore, the solubility and conformational changes of chitosan and its grafted copolymers in different solvents have been analyzed using MD simulations, providing insights into parameters like the radius of gyration and solvation free energy. nih.gov

| Parameter | Description | Typical Findings from MD Simulations |

|---|---|---|

| Glycosidic Torsional Angles (φ and ψ) | Define the orientation of adjacent glucose units and the overall chain conformation. | The distribution of these angles reveals the preferred conformations and the flexibility of the glycosidic linkage. The GlcN-GlcNAc linkage shows the highest flexibility. researchgate.netacs.orgrsc.org |

| Exocyclic Group Torsional Angles (e.g., ω, ω') | Describe the orientation of side groups like the hydroxymethyl group. | These angles determine the potential for intramolecular hydrogen bonding and influence the overall shape and interactions of the polymer. rsc.org |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer chain. | Changes in Rg indicate conformational changes in response to factors like solvent quality, pH, and grafting. nih.gov |

| Solvation Free Energy (ΔGSFE) | The free energy change associated with dissolving the polymer in a solvent. | Provides a measure of the solubility of chitosan and its derivatives in different media. nih.gov |

| Intramolecular Hydrogen Bonds | Hydrogen bonds formed between different parts of the same polymer chain. | Play a crucial role in stabilizing specific conformations and influencing the overall flexibility of the chitosan chain. mdpi.comscispace.com |

Hirshfeld Surface Analysis for Intermolecular Interactions in Chitosan Derivatives

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in molecular crystals. rsc.orgmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and characterize different types of non-covalent interactions, including hydrogen bonds and van der Waals contacts.

In the context of chitosan derivatives, Hirshfeld surface analysis can provide detailed insights into how chemical modifications affect the intermolecular interactions and, consequently, the solid-state properties of the material. For instance, the introduction of different functional groups can lead to the formation of new hydrogen bonding networks or alter the nature of van der Waals interactions. mdpi.comencyclopedia.pubnih.govresearchgate.net

While specific Hirshfeld surface analyses of simple chitosan derivatives are not extensively reported in the provided search results, the principles of the technique are well-established and can be applied to understand the packing of chitosan-based materials. For example, in a crystal structure of a related compound, the most significant contributions to the crystal packing were found to be from H···H (36.2%), H···C/C···H (20.9%), H···O/O···H (17.8%), and H···N/N···H (12.2%) interactions. nih.gov This type of quantitative data is invaluable for understanding the structure-property relationships in chitosan-based materials and for the rational design of new derivatives with desired solid-state characteristics. The analysis can also be used to understand the interactions in chitosan complexes, such as with hydrogen bromide, where hydrogen bonding with bromide ions plays a key role in the crystal structure. iaea.orgresearchgate.net

| Type of Intermolecular Contact | Typical Percentage Contribution | Nature of Interaction |

|---|---|---|

| H···H | Often the largest contribution, can be > 50% | Primarily van der Waals interactions. nih.govnih.gov |

| O···H / H···O | Significant contribution, typically 10-30% | Represents strong hydrogen bonding interactions. nih.govnih.gov |

| C···H / H···C | Variable contribution, often around 15-25% | Represents weaker C-H···π or van der Waals interactions. nih.govnih.gov |

| N···H / H···N | Depends on the presence and accessibility of nitrogen atoms, can be > 10% | Indicates the presence of N-H···N or N-H···O/C hydrogen bonds. nih.govnih.gov |

Synthesis and Targeted Chemical Modification Strategies of Poly Beta 1,4 2 Amino 2 Deoxy D Glucose

Controlled Deacetylation of Chitin (B13524): Methodological Advancements

The conversion of chitin to chitosan (B1678972) is achieved through the removal of acetyl groups from the N-acetyl-D-glucosamine units of chitin, a process known as deacetylation. The extent of this reaction is quantified by the degree of deacetylation (DD), which significantly influences the physicochemical and biological properties of the resulting chitosan. nih.govcore.ac.uk

Mechanistic Understanding of Alkaline Hydrolysis and Reaction Kinetics

The most common method for chitin deacetylation is alkaline hydrolysis, typically using concentrated solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at elevated temperatures. nih.govnih.gov The reaction involves the nucleophilic attack of hydroxide ions on the carbonyl carbon of the acetamido group, leading to the cleavage of the acetyl group and the formation of a primary amino group. nih.govencyclopedia.pub

The kinetics of this reaction are complex and influenced by several factors. Research has shown that the reaction rate is dependent on the alkali concentration. nih.govnih.gov An increase in alkali concentration generally leads to a higher rate of deacetylation, which is attributed to a decrease in the hydration of hydroxide ions, thereby increasing their reactivity. nih.govnih.gov However, the reaction often exhibits a two-stage kinetic profile. The initial rapid phase is thought to correspond to the deacetylation of the more accessible amorphous regions of the chitin structure. encyclopedia.pub This is followed by a much slower phase, which is attributed to several factors, including the diffusion of hydroxide ions into the crystalline regions of the chitin and the formation of a quasi-stable amide anion on the chitosan surface, which can repel incoming hydroxide ions. nih.govnih.gov The reaction is also accompanied by some degree of depolymerization, or breakdown of the polymer chains.

Influence of Reaction Parameters on the Degree of Deacetylation and Polydispersity

The degree of deacetylation (DD) and the polydispersity (the distribution of molecular weights) of the resulting chitosan are critically dependent on the reaction parameters. The key parameters include:

Alkali Concentration: Higher concentrations of alkali (typically 40-50% NaOH) lead to a higher DD. nih.gov

Temperature: Increased temperature accelerates the deacetylation reaction. nih.gov For instance, increasing the temperature from ambient to around 100°C significantly increases the DD. However, temperatures above 100°C can lead to degradation of the polymer, reducing the DD and increasing polydispersity. nih.gov

Reaction Time: Longer reaction times generally result in a higher DD. researchgate.netresearchgate.net However, extended reaction times can also lead to significant depolymerization. core.ac.uk

Chitin Source and Particle Size: The species from which the chitin is sourced and its physical characteristics, such as particle size and crystallinity, also influence the deacetylation process.

Influence of Reaction Parameters on the Degree of Deacetylation (DD) of Chitosan

| Parameter | Effect on DD | Typical Range/Condition | Reference |

|---|---|---|---|

| NaOH Concentration | Higher concentration generally increases DD. | 40-50% (w/v) | nih.gov |

| Temperature | Higher temperature increases DD, but excessive heat can cause degradation. | ~100 °C | nih.gov |

| Reaction Time | Longer time increases DD, but can also increase depolymerization. | Several hours | core.ac.ukresearchgate.net |

Comparative Analysis of Homogeneous versus Heterogeneous Deacetylation Protocols

Chitin deacetylation can be carried out under either heterogeneous or homogeneous conditions, each with distinct advantages and disadvantages.

Heterogeneous Deacetylation: This is the most common industrial method, where solid chitin is treated with a concentrated alkali solution. nih.gov It is a relatively simple and cost-effective process. However, it often requires harsh reaction conditions (high temperatures and alkali concentrations), which can lead to a non-uniform distribution of acetyl groups and significant depolymerization of the chitosan chains. researchgate.netresearchgate.net The reaction proceeds more rapidly in the amorphous regions of the chitin, leading to a block-wise distribution of acetyl groups. researchgate.net

Homogeneous Deacetylation: In this method, chitin is first dissolved in a suitable solvent, such as an alkali/urea solution or ionic liquids, before deacetylation. researchgate.netresearchgate.net This allows the reaction to proceed uniformly along the polymer chain, resulting in a more random distribution of acetyl groups. researchgate.net Homogeneous deacetylation can be carried out under milder conditions (lower temperatures), which helps to minimize depolymerization and provides better control over the final product's properties. researchgate.netresearchgate.net However, the use of specific solvents can increase the cost and complexity of the process. researchgate.net

Comparison of Deacetylation Protocols

| Characteristic | Heterogeneous Deacetylation | Homogeneous Deacetylation | Reference |

|---|---|---|---|

| Reaction Medium | Solid chitin in concentrated alkali | Dissolved chitin in a suitable solvent | nih.govresearchgate.net |

| Reaction Conditions | High temperature, high alkali concentration | Relatively low temperature | researchgate.net |

| Distribution of Acetyl Groups | Non-uniform (block-wise) | Random | researchgate.net |

| Depolymerization | More significant | Less significant | researchgate.netresearchgate.net |

| Process Complexity | Simpler, lower cost | More complex, potentially higher cost | nih.govresearchgate.net |

Regioselective Derivatization at Amino and Hydroxyl Sites

The presence of reactive primary amino groups and hydroxyl groups on the chitosan backbone allows for a wide range of chemical modifications to tailor its properties for specific applications. nih.gov

N-Alkylation and N-Acylation Reactions for Property Modulation

N-Alkylation: This modification involves the introduction of alkyl groups onto the primary amino groups of chitosan. A common method is reductive amination, where the amino groups react with an aldehyde or ketone to form a Schiff base, which is then reduced. cellulosechemtechnol.ro N-alkylation can improve the solubility of chitosan, particularly at neutral pH, and can impart amphiphilic properties, making it useful in areas like papermaking. cellulosechemtechnol.ro

N-Acylation: In this reaction, an acyl group is introduced at the amino position. This can be achieved using various acylating agents, such as acid anhydrides or acyl chlorides. mdpi.com N-acylation can be used to control the hydrophilicity of chitosan and to introduce specific functionalities. For instance, regioselective acylation can be achieved by protecting the hydroxyl groups before reacting the amino groups. researchgate.net

Phosphorylation and Sulfation Strategies for Enhanced Functionality

Phosphorylation: The introduction of phosphate (B84403) groups onto the chitosan molecule, typically at the hydroxyl positions, can significantly enhance its bioactivity and create new functionalities. researchgate.net Phosphorylated chitosan has shown promise in orthopedic applications due to the ability of the phosphate groups to bind calcium ions, potentially promoting bone regeneration. researchgate.netscilit.com The reaction can be carried out using reagents like phosphoric acid in the presence of other agents to facilitate the reaction. researchgate.net

Sulfation: Sulfated chitosan derivatives can be synthesized by introducing sulfate (B86663) groups, which can mimic the structure of naturally occurring glycosaminoglycans. nih.gov This modification can impart anticoagulant properties and enhance cell growth in tissue engineering applications. nih.gov The combination of sulfation and phosphorylation on the chitosan surface has been explored to create biomaterials with improved blood compatibility and enhanced stem cell growth. nih.gov

Compound Names Mentioned

| Common Name | Systematic Name |

|---|---|

| Chitosan | Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) |

| Chitin | Poly(beta-(1,4)-N-acetyl-D-glucosamine) |

| Sodium Hydroxide | Sodium Hydroxide |

| Potassium Hydroxide | Potassium Hydroxide |

| Phosphoric Acid | Phosphoric Acid |

Grafting Polymerization onto the Chitosan Backbone (e.g., RAFT, ROP)

Grafting polymerization is a prominent strategy to functionalize the chitosan backbone by attaching polymer side chains to its reactive amino and hydroxyl groups. mdpi.com This process can be achieved through several techniques, primarily categorized as "grafting from," "grafting to," and "grafting through." psecommunity.org The "grafting from" approach, where polymer chains are initiated from sites on the backbone, and the "grafting to" method, which involves attaching pre-synthesized polymers, are the most common for chitosan modification. psecommunity.orgscispace.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly effective for this purpose. scispace.com RAFT allows for the synthesis of graft copolymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index). mdpi.comresearchgate.net This control is achieved through the use of a chain transfer agent (CTA). The process typically involves creating a chitosan-macro-RAFT intermediary, from which the monomer is then polymerized. deu.edu.trscispace.com

A notable example is the synthesis of chitosan-graft-poly(N-isopropylacrylamide) (CS-g-PNIPAAm), a thermoresponsive copolymer. mdpi.comscispace.com In this synthesis, the chitosan backbone is chemically modified to incorporate a RAFT agent, and then N-isopropylacrylamide (NIPAAm) is polymerized from it. deu.edu.trscispace.com The resulting copolymer exhibits both the pH-sensitivity of chitosan's amino groups and the temperature-responsiveness of the PNIPAAm side chains. scispace.com Similarly, grafting poly(acrylic acid) (PAA) onto chitosan via RAFT has been shown to produce well-defined copolymers with narrow size distributions. researchgate.net

The choice of grafting technique and polymerization method allows for the creation of chitosan derivatives with complex architectures and dual functionalities, significantly expanding their potential utility.

Interactive Table: RAFT Grafting Polymerization onto Chitosan

| Grafted Polymer | Grafting Technique | Key Findings | Resulting Properties | Reference |

| Poly(N-isopropylacrylamide) (PNIPAM) | "Grafting from" via RAFT | Grafting efficiency of 40% was achieved. The modification resulted in a more thermally stable structure compared to unmodified chitosan. | pH and temperature sensitivity; water solubility. The lower critical solution temperature (LCST) was determined to be 38-42 °C. | scispace.com |

| Poly(acrylic acid) (PAA) | "Grafting from" via RAFT | The polymerization was a first-order reaction. The resulting copolymer dispersions had a narrow size distribution, with particle sizes around 80 nm. | "Well-defined" PAA chains grafted onto the chitosan backbone. | researchgate.net |

| Polystyrene | RAFT Polymerization | Achieved complete grafting of polystyrene onto the chitosan backbone with no residual homopolymer. | Not specified | researchgate.net |

| Poly(N-isopropyl acrylamide) (PNIPAM) | "Grafting to" via RAFT | Successfully synthesized a hybrid synthetic-natural, thermoresponsive graft copolymer. | Dual functionality with pH-responsive amino groups and thermoresponsive PNIPAM side chains. | mdpi.com |

Synthesis of Novel Heterocyclic-Substituted Chitosan Derivatives (e.g., Triazolans)

The introduction of heterocyclic moieties onto the chitosan backbone is a strategy to synthesize novel derivatives with unique properties. A notable method for this is the metal-assisted nitrone-nitrile cycloaddition reaction, which has been successfully applied to create new 1,2,4-oxadiazoline chitosan derivatives. nih.gov This reaction can be efficiently accelerated using ultrasonic irradiation, which also helps to prevent the degradation of the chitosan macromolecules during the process. nih.gov

By selecting different nitrones for the cycloaddition reaction, researchers have been able to synthesize both water-soluble and toluene-soluble chitosan derivatives. nih.gov This tunability of solubility is a significant advantage for various applications. The resulting heterocyclic chitosan derivatives have demonstrated potential as catalysts, for instance, in the selective conversion of fatty acids and glycidol (B123203) into monoglycerides. nih.gov This catalytic capability allows for a simplified separation of the product from the catalyst, facilitating its recovery and reuse. nih.gov Furthermore, these novel derivatives can be formulated into nanoparticles using ionic gelation techniques. nih.gov While the prompt specifically mentions triazolans, the available research highlights the successful synthesis of other heterocyclic structures like oxadiazolines directly onto the chitosan polymer.

Interactive Table: Synthesis of Heterocyclic Chitosan Derivatives

| Heterocyclic Moiety | Synthetic Method | Key Features | Potential Application | Reference |

| 1,2,4-Oxadiazoline | Metal-assisted nitrone-nitrile cycloaddition | Ultrasonic irradiation accelerates the reaction and prevents chitosan degradation. | Homogeneous catalysts for monoglyceride synthesis. | nih.gov |

| 1,2,4-Oxadiazoline | Metal-assisted nitrone-nitrile cycloaddition | Synthesis of both water-soluble and toluene-soluble derivatives is possible by varying the nitrone. | Nanoparticles for various applications. | nih.gov |

Precision Synthesis of Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose) Oligomers

The biological activities of chitosan are often dependent on its molecular weight, with shorter-chain oligomers demonstrating distinct properties compared to the high-molecular-weight polymer. nih.gov Precision synthesis of chitosan oligomers (COS) with a defined degree of polymerization (DP) and pattern of acetylation (PA) is therefore of significant interest. nih.gov

Several methods exist for producing COS, primarily through the depolymerization of chitosan. Chemical methods, such as acid hydrolysis using nitrous acid, are commonly employed. cellulosechemtechnol.roresearchgate.net This process involves the controlled degradation of chitosan chains by cleaving the glycosidic bonds, resulting in shorter chains with a 2,5-D-anhydromannofuranose unit at one end. cellulosechemtechnol.roresearchgate.net By carefully controlling reaction conditions, such as the concentration of nitrous acid, oligomers with varying polymerization degrees can be synthesized. cellulosechemtechnol.ro Generally, a lower DP leads to increased solubility in aqueous solutions. cellulosechemtechnol.ro

Enzymatic methods offer a more controlled and specific alternative to chemical synthesis. nih.gov Chitin deacetylases can be used to convert chitin oligomers into defined chitosan oligomers. nih.gov A powerful strategy involves the combined use of different chitin deacetylases with distinct specificities. For example, the sequential use of NodB from Rhizobium sp., which deacetylates the first N-acetylglucosamine unit from the non-reducing end, and COD from Vibrio cholerae, which targets the second unit, allows for the production of COS with a precisely defined deacetylation pattern. nih.gov This enzymatic approach is more controlled than chemical depolymerization, although it can be labor-intensive. nih.gov Hybrid processes that combine chemical and enzymatic steps are also being explored to generate highly defined COS. mdpi.com

Interactive Table: Synthesis of Chitosan Oligomers (COS)

| Synthesis Method | Description | Key Findings | Reference |

| Nitrous Acid Depolymerization | Chemical degradation of high-molecular-weight chitosan in an acidic solution. | Produces oligomers with polymerization degrees ranging from 11 to 51. The resulting oligomers show a higher degree of ordering compared to the parent chitosan. | cellulosechemtechnol.ro |

| Combined Enzymatic Deacetylation | Use of two different chitin deacetylases (NodB and COD) with specificities for the first and second units of a chitin oligomer. | Enables the production of specific, doubly deacetylated chitosan tetramers (A₂D₂) and pentamers (A₃D₂). | nih.gov |

| Acid Hydrolysis | Depolymerization of chitosan using acids like hydrochloric or phosphoric acid. | An established route for COS synthesis, though it can be less specific than enzymatic methods. | researchgate.net |

Investigation of Emerging Biosynthetic Routes from Alternative Biological Sources (e.g., Fungi, Insects)

Traditionally, chitosan is produced by the chemical deacetylation of chitin sourced from crustacean shells, such as those from crabs and shrimp. mdpi.comresearchgate.net However, this process generates significant waste, and the properties of the resulting chitosan can vary with the seasons. researchgate.net Consequently, there is growing interest in alternative, more sustainable biological sources for chitin and chitosan, primarily fungi and insects. researchgate.netresearchgate.net

Fungi are a promising source because their cell walls contain both chitin and, in some cases, chitosan. researchgate.netmdpi.com Chitin biosynthesis in fungi is a complex pathway starting from glucose and culminating in the polymerization of N-acetylglucosamine (GlcNAc) units by the enzyme chitin synthase. mdpi.comnih.gov Fungal-derived chitosan offers several advantages, including more consistent and uniform physical and chemical properties, freedom from marine pollutants, and a production process that does not require a demineralization step. researchgate.net Species from Basidiomycetes, for example, have been reported to contain significant amounts of chitinous material. researchgate.net

Insects represent another abundant and sustainable source of chitin. mdpi.com Chitin is a major component of the insect exoskeleton and is also found in other body parts. mdpi.com The use of insects, which have rapid reproduction rates and require minimal resources for cultivation, offers a consistent and readily available supply of raw material. mdpi.com The production of chitin and subsequent chitosan from insects involves demineralization and deproteinization steps, similar to the process for crustaceans. researchgate.net A wide variety of insect orders, including Lepidoptera, Coleoptera, and Orthoptera, have been identified as viable sources. researchgate.net Chitosan derived from these alternative sources is being explored for a range of biomedical applications due to its biocompatibility and antimicrobial properties. researchgate.netmdpi.com

Interactive Table: Comparison of Chitosan Sources

| Source | Key Advantages | Production Considerations | Reference |

| Fungi | Unaffected by seasonal shifts or marine pollution; more uniform physical and chemical properties; no demineralization step required. | Chitin content varies by species (e.g., 8.5-19.6% in some Basidiomycetes). Chitin is a component of the cell wall. | researchgate.net |

| Insects | Abundant and renewable biomass; rapid reproduction rates and short lifecycles ensure a consistent supply; reduces environmental impact compared to crustacean sources. | Production involves demineralization and deproteinization. Chitin is primarily extracted from the exoskeleton. | researchgate.netmdpi.com |

| Crustaceans (Traditional) | Well-established, large-scale industrial process. | Generates significant waste; properties can be subject to seasonal variation. | mdpi.comresearchgate.net |

Mechanistic Studies of Poly Beta 1,4 2 Amino 2 Deoxy D Glucose Degradation Pathways

Acid-Catalyzed Hydrolytic Depolymerization Mechanisms

Acid hydrolysis is a common method for the depolymerization of chitosan (B1678972) to produce low-molecular-weight chitosan (LMWC) and chitooligosaccharides. nih.gov The process involves the cleavage of the glycosidic linkages and, to a lesser extent, the N-acetyl linkages in the polymer chain. nih.govresearchgate.net

The mechanism of acid hydrolysis proceeds in several steps:

Protonation : The process begins with the protonation of the oxygen atom in the β-(1,4)-glycosidic linkage. nih.govresearchgate.net The protonated amino groups of the chitosan chain can also act as proton donors in this catalytic step. nih.gov

Water Addition : A water molecule is then added to the anomeric carbon (C1) of the reducing sugar end. nih.gov

Bond Cleavage : This leads to the decomposition and scission of the protonated glycosidic linkage, resulting in chain depolymerization. nih.gov

Two primary reactions occur simultaneously during acid hydrolysis: the scission of the main chain's glycosidic bonds and the scission of the side chain's N-acetyl groups. nih.gov The hydrolysis of the glycosidic linkage is characterized as a first-order reaction (SN1), where the rate-limiting step is the formation of a carbonium ion. nih.govresearchgate.net Conversely, the hydrolysis of the N-acetyl linkage is a second-order reaction (SN2), with the rate-limiting step being the addition of water to the carbonium ion. nih.govresearchgate.net

The relative rates of these two reactions are highly dependent on the acid concentration. In dilute acid, the hydrolysis rates of the acetyl group and the glycosidic bond are nearly identical. researchgate.netresearchgate.net However, in concentrated acid solutions, the glycosidic bond is hydrolyzed about 10 times faster than the N-acetyl group. researchgate.netresearchgate.net Furthermore, the type of glycosidic linkage influences the cleavage rate. Linkages between two N-acetylated units (A-A) and between an acetylated and a deacetylated unit (A-D) are cleaved approximately three orders of magnitude faster than linkages between a deacetylated and an acetylated unit (D-A) or two deacetylated units (D-D). researchgate.net

Various acids, including hydrochloric acid, sulfuric acid, nitric acid, and phosphoric acid, are used for chitosan hydrolysis. researchgate.netresearchgate.net The choice of acid, its concentration, temperature, and reaction time are critical parameters that control the molecular weight of the resulting fragments. nih.gov For instance, solid-state hydrolysis using concentrated HCl can selectively remove amorphous domains of the polymer, increasing the crystallinity of the remaining material. acs.org

| Acid | Concentration | Temperature (°C) | Observations | Reference(s) |

| Hydrochloric Acid (HCl) | 0.10 - 1.00 M | 65 | Increasing acid concentration leads to a significant decrease in molecular weight. | nih.gov |

| Hydrochloric Acid (HCl) | 3 M | 5 - 22 | Hydrolysis occurs primarily in amorphous domains at low temperatures. | acs.org |

| Hydrochloric Acid (HCl) | 3 - 12 M | 70 - 90 | At higher temperatures, hydrolysis of the crystalline phase occurs, leading to a multimodal molecular weight distribution. | acs.org |

| Phosphoric Acid (H₃PO₄) | 85% | Not specified | The hydrolysis rate is initially high and then decreases over time. | nih.gov |

Enzymatic Degradation by Specific and Non-Specific Chitosanolytic and Chitinolytic Enzymes

Enzymatic degradation offers a highly specific and environmentally friendly method for breaking down chitosan under mild conditions. researchgate.netnih.gov The primary enzymes involved are chitinases (EC 3.2.1.14) and chitosanases (EC 3.2.1.132), which catalyze the hydrolysis of glycosidic bonds. frontiersin.org

Chitinases primarily hydrolyze the GlcNAc-GlcNAc bonds found in chitin (B13524) but can also act on partially acetylated chitosan. frontiersin.org They degrade the chitin molecule into chitooligosaccharides. researchgate.net Some organisms produce multiple types of chitinases (e.g., endochitinases and exochitinases) to degrade chitin more effectively. frontiersin.orgntnu.no

Chitosanases specifically target the glycosidic bonds within chitosan, particularly the linkages involving D-glucosamine (GlcN) units.

β-N-acetylglucosaminidases (β-GlcNAcase) are responsible for cleaving chitooligosaccharides into N-acetylglucosamine monomers. researchgate.net

Lytic Polysaccharide Monooxygenases (LPMOs) represent another class of enzymes that can cleave glycosidic bonds in crystalline polysaccharides like chitin. nih.gov Unlike hydrolases, LPMOs are oxidoreductases that utilize a copper-dependent mechanism to oxidatively cleave the polymer chain, enhancing the accessibility of the substrate to other hydrolytic enzymes. nih.gov

In addition to these specific enzymes, some non-specific enzymes like lysozyme, cellulases, and papain have been reported to degrade chitosan. ntnu.noresearchgate.net The degradation activity of these enzymes often depends on the source and purity of the enzyme preparation, as they may contain contaminating chitinolytic activities. ntnu.nonih.gov For example, a commercial almond emulsin β-glucosidase preparation was found to hydrolyze chitosan due to the presence of a chitinase. nih.gov

The degradation process follows Michaelis-Menten kinetics, and the rate is influenced by factors such as pH and the polymer's structural characteristics. nih.govnih.gov

| Enzyme Type | Action | Substrate Specificity | Reference(s) |

| Chitinases | Hydrolyze glycosidic bonds | Preferentially cleaves GlcNAc-GlcNAc bonds in chitin and partially acetylated chitosan. | frontiersin.org |

| Chitosanases | Hydrolyze glycosidic bonds | Cleaves bonds within the chitosan chain, primarily involving GlcN units. | frontiersin.org |

| β-N-acetylglucosaminidases | Hydrolyze oligosaccharides | Cleaves chitooligosaccharides into GlcNAc monomers. | researchgate.net |

| LPMOs | Oxidatively cleave glycosidic bonds | Act on crystalline regions of chitin. | nih.gov |

| Lysozyme | Hydrolyze glycosidic bonds | Degrades chitosan; activity is pH-dependent. | nih.govnih.gov |

Influence of Polymer Structural Heterogeneity on Degradation Kinetics

The rate and extent of chitosan degradation are profoundly influenced by its structural properties, including molecular weight (MW), degree of deacetylation (DD), and crystallinity. vot.plnih.gov

Degree of Deacetylation (DD) : The DD, which represents the proportion of D-glucosamine units to N-acetyl-D-glucosamine units, is a critical factor.

In acid hydrolysis , a lower DD (higher acetyl content) generally leads to a higher rate of degradation because the A-A and A-D glycosidic linkages are cleaved much faster than D-D or D-A linkages. researchgate.net

In enzymatic degradation , the effect of DD is more complex and enzyme-dependent. For some enzymes, like lysozyme, a higher DD can lead to an increased initial degradation rate. nih.gov However, other studies show that chitosans with a higher DD and higher MW exhibit a lower affinity for certain chitinases and thus a slower degradation rate. nih.gov Polymers with a very low DD (<17%) were found to be less susceptible to enzymatic degradation. nih.gov

In hydrolytic and biodegradation , a higher DD can decrease the degradation rate, likely due to a higher degree of macromolecular packing and crystallinity, which reduces water absorption and enzyme accessibility. vot.pl

Molecular Weight (MW) : Higher molecular weight chitosans generally degrade more slowly. nih.govnih.gov Lower molecular weight polymers have more chain ends accessible to enzymatic or chemical attack, leading to faster degradation rates. nih.govnih.gov

Crystallinity : Chitosan's semi-crystalline nature, arising from strong intermolecular hydrogen bonds, creates both crystalline and amorphous regions. researchgate.net

Degradation typically initiates in the more accessible amorphous domains. acs.org The crystalline regions are more resistant to degradation.

| Structural Parameter | Effect on Acid Hydrolysis Rate | Effect on Enzymatic Degradation Rate | Reference(s) |

| Degree of Deacetylation (DD) | Decreases with increasing DD. | Variable; can increase or decrease depending on the enzyme. | researchgate.netnih.govnih.gov |

| Molecular Weight (MW) | Slower for higher MW. | Slower for higher MW. | nih.govnih.govnih.gov |

| Crystallinity | Slower for higher crystallinity (crystalline regions are more resistant). | Slower for higher crystallinity. | acs.orgnih.gov |

Metal-Coordinating Controlled Oxidative Degradation Approaches

A novel approach for controlled chitosan degradation involves the use of metal coordination. researchgate.net In this method, metal ions such as Cu²⁺, Co²⁺, Mn²⁺, or Ni²⁺ are coordinated with the chitosan polymer chain. researchgate.netnih.gov This coordination creates "weak points" along the chain, making it more susceptible to cleavage. researchgate.net

The process involves converting chitosan into a chitosan-metal complex. The uniform distribution of these metal ions along the polymer is crucial for controlled degradation. researchgate.net An oxidant, typically H₂O₂, is then introduced to break the chitosan chain at these weakened sites. researchgate.netnih.gov This method allows for the production of low-molecular-weight chitosan with a more uniform and narrower molecular weight distribution compared to direct oxidative degradation. researchgate.net

The degradation rate is dependent on the type of metal ion used, with the observed order of efficiency being: Cu²⁺ > Co²⁺ > Mn²⁺ > Ni²⁺. researchgate.net The degradation velocity also increases with higher oxidant amounts and temperature. researchgate.net This technique provides a promising strategy for developing intelligent, oxidation-responsive systems based on natural polymers. nih.gov

| Metal Ion | Relative Degradation Speed | Observations | Reference(s) |

| Copper (Cu²⁺) | Highest | Most effective ion for promoting degradation. | researchgate.net |

| Cobalt (Co²⁺) | High | More effective than Mn²⁺ and Ni²⁺. | researchgate.net |

| Manganese (Mn²⁺) | Medium | Less effective than Cu²⁺ and Co²⁺. | researchgate.net |

| Nickel (Ni²⁺) | Lowest | Least effective among the tested ions. | researchgate.net |

| Iron (Fe³⁺) | Effective | Used to create oxidation-responsive nanoparticle complexes. | nih.gov |

Advanced Materials Science and Engineering of Poly Beta 1,4 2 Amino 2 Deoxy D Glucose Composites

Rational Design and Fabrication of Nanocomposites

Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose), commonly known as chitosan (B1678972), is a linear polysaccharide derived from the deacetylation of chitin (B13524). mdpi.comnih.govmdpi.com Its unique properties, including biocompatibility, biodegradability, and the presence of reactive amino and hydroxyl groups, make it an excellent candidate for creating advanced composite materials. nih.govmdpi.commdpi.com

Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose)-Metal Nanocomposites and Their Formation Mechanisms

The integration of metal nanoparticles (NPs) into a chitosan matrix yields nanocomposites with synergistic or enhanced properties. Chitosan can act as both a reducing agent and a stabilizing agent in the green synthesis of metal nanoparticles, such as gold (Au) and silver (Ag). acs.orgmdpi.comnih.gov The formation mechanism involves the chitosan's functional groups, primarily the amino (-NH2) and hydroxyl (-OH) groups. mdpi.comnih.gov

The synthesis process often involves the reduction of metal salts (e.g., chloroauric acid for AuNPs or silver nitrate (B79036) for AgNPs) in a chitosan solution. acs.orgacs.org Chitosan can reduce the metal ions to form nanoparticles, a process that can be facilitated by heating. mdpi.comacs.org The amino groups in the chitosan backbone can provide electrons for the reduction of metal ions, while also chelating the metal ions and subsequently capping the newly formed nanoparticles. acs.orgnih.gov This capping action prevents the agglomeration of the nanoparticles, ensuring their stability and uniform dispersion within the polymer matrix. mdpi.comnih.gov

The interaction between chitosan and the metal nanoparticles is often electrostatic. mdpi.com Chitosan is a cationic polyelectrolyte in acidic solutions due to the protonation of its amino groups. mdpi.com This positive charge can interact with negatively charged nanoparticle surfaces, leading to the formation of a stable chitosan shell around the nanoparticles. mdpi.comnih.gov The size and shape of the resulting metal nanoparticles can be controlled by varying parameters such as the chitosan concentration and molecular weight, temperature, and pH. nih.govresearchgate.net For instance, studies have shown that a higher chitosan concentration can lead to the formation of smaller silver nanoparticles. nih.gov

Table 1: Synthesis and Characteristics of Chitosan-Metal Nanocomposites

| Metal NP | Reducing/Stabilizing Agent(s) | Synthesis Method | Average NP Size | Morphology | Reference(s) |

|---|---|---|---|---|---|

| Gold (Au) | Chitosan | Direct reduction of tetrachloroauric acid in chitosan solution at 60 °C. | 8-22 nm | Spherical | acs.orgmdpi.com |

| Gold (Au) | Chitosan | One-step green synthesis where chitosan acts as both reducing and stabilizing agent. | 14.9 nm | Spherical | scientific.net |

| Silver (Ag) | Chitosan, Hydrazine (B178648) | Chitosan as a stabilizing agent and hydrazine as a reducing agent. | 14-25 nm | Spherical | nih.gov |

| Silver (Ag) | Chitosan, Sida acuta extract | Green synthesis using plant extract and chitosan solution with AgNO3. | 6-45 nm | Spherical | mdpi.com |

| Silver (Ag) | Chitosan, NaOH | Chitosan as a stabilizer and NaOH as a reducing agent. | 46.91 nm | Spherical | nih.gov |

Polymer-Blend and Hybrid Nanomaterials Incorporating Chitosan

To overcome some of chitosan's limitations, such as its poor mechanical properties in certain states, it is often blended with other natural or synthetic polymers. mdpi.comresearchgate.net These blends create materials with enhanced thermal stability, mechanical strength, and modified physical properties. researchgate.netnih.gov Common polymers blended with chitosan include polyvinyl alcohol (PVA), poly(lactic-co-glycolic acid) (PLGA), sodium alginate, and polycaprolactone. nih.govnih.govscilit.com The existence of amino and hydroxyl groups in chitosan's structure facilitates interaction with these other polymers, often through intermolecular hydrogen bonding. researchgate.netnih.gov

Chitosan-based hybrid nanomaterials are also developed by incorporating inorganic components like silica (B1680970) (SiO₂), zinc oxide (ZnO), or copper oxide (CuO). nih.gov These hybrid structures combine the beneficial properties of the biopolymer with the functionalities of the inorganic nanoparticles. nih.gov For example, chitosan-PLGA blends have been used as coatings for hydroxyapatite (B223615) nanoparticles for applications in bone tissue engineering. nih.gov Similarly, hybrid nanostructures formed through the electrostatic complexation of chitosan with synthetic polymers like poly(N-isopropylacrylamide) (PNIPAM) have been explored. mdpi.com These combinations can result in nanocarriers that are cost-effective and show prolonged-release capabilities. researchgate.net

Table 2: Examples of Chitosan-Based Polymer Blends and Hybrid Materials

| Blended/Hybrid Component(s) | Resulting Material Form | Enhanced Properties | Reference(s) |

|---|---|---|---|

| Polyvinyl alcohol (PVA) | Films, Nanostructured blends | Enhanced thermal stability | nih.govscilit.com |

| Poly(lactic-co-glycolic acid) (PLGA) | Nanoparticle coatings | Improved osteoconductivity | nih.gov |

| Agar | Films | Intermolecular hydrogen bonding | researchgate.net |

| Poly(N-isopropylacrylamide) (PNIPAM) | Hybrid Nanostructures | Stable complexes for delivery systems | mdpi.com |

| ZnO, CuO, SiO₂ | Nanocomposites | Altered membrane lipid organization | nih.gov |

Investigation of Interfacial Interactions in Chitosan-Based Nanostructures

The performance of chitosan-based nanocomposites is critically dependent on the interactions at the interface between chitosan and the incorporated material. These interactions can be a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. nih.govmdpi.com The cationic nature of chitosan in acidic media allows for strong electrostatic interactions with anionic polymers or negatively charged surfaces of nanoparticles. nih.govmdpi.com

Advanced analytical techniques like multiscale solid-state Nuclear Magnetic Resonance (NMR) have been employed to probe the internal morphology, interfacial interactions, and dynamics at the molecular level. nih.gov Such studies have revealed coordinated interactions between chitosan and other components, for example, phenylboronic acid. nih.gov Fourier-transform infrared spectroscopy (FTIR) is also widely used to identify interactions. Shifts in the characteristic peaks of chitosan's amine (-NH2) and hydroxyl (-OH) groups upon composite formation indicate their involvement in the interfacial bonding. nih.govscientific.net For instance, in chitosan-silver nanocomposites, a shift in the N-H bending vibration peak suggests a direct interaction between the silver and the nitrogen atom of the amino group. nih.gov Similarly, in chitosan-calcite nanocomposites, it has been shown that the amide group of chitosan binds to calcite at the interface, primarily through the formation of weak hydrogen bonds. researchgate.net

Hydrogel and Aerogel Systems Based on Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose)

Chitosan's ability to form three-dimensional porous networks makes it a prime material for the fabrication of hydrogels and aerogels. These structures are highly valued in various fields due to their high water content, porosity, and large surface area. mdpi.comnih.govnih.gov

Network Formation Mechanisms and Crosslinking Strategies

Chitosan hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. nih.govrsc.org The formation of a stable hydrogel network requires the crosslinking of chitosan polymer chains to improve stability and durability. nih.gov Crosslinking can be achieved through either physical or chemical methods. nih.govmdpi.com

Physical crosslinking involves non-covalent, reversible interactions such as ionic interactions, hydrogen bonds, and hydrophobic interactions. nih.gov A common method is ionic crosslinking, where the cationic chitosan chains interact with anionic molecules. nih.gov Polyanions like sodium tripolyphosphate (TPP) are frequently used as ionic cross-linkers, forming electrostatic interactions between the phosphate (B84403) anions and the protonated amine cations of chitosan. nih.govresearchgate.net

Chemical crosslinking forms irreversible, covalent bonds between chitosan chains, resulting in more robust hydrogels. nih.govmdpi.com This can be achieved by using crosslinking agents that react with the amine and hydroxyl groups of chitosan. nih.gov Examples of chemical crosslinkers include glutaraldehyde (B144438), genipin (B1671432), and oxidized sucrose. nih.govmdpi.com Radical polymerization is another chemical method that can produce hydrogels with diverse structures. researchgate.net

Aerogels are highly porous, low-density solid materials derived from a gel by replacing the liquid component with a gas. nih.govnih.gov Chitosan aerogels are typically fabricated by first preparing a hydrogel, followed by a drying process that preserves the porous network, such as freeze-drying (lyophilization) or supercritical CO₂ drying. nih.govnih.gov Directional freezing techniques can be used to create anisotropic aerogels with aligned channels, mimicking the structure of wood. nih.gov

Table 3: Comparison of Crosslinking Strategies for Chitosan Hydrogels

| Crosslinking Type | Mechanism | Common Cross-linkers/Methods | Network Bond Type | Resulting Hydrogel Properties | Reference(s) |

|---|---|---|---|---|---|

| Physical | Ionic/Electrostatic Interactions | Tripolyphosphate (TPP), Sodium Citrate | Non-covalent, Reversible | pH-sensitive, less stable | nih.govresearchgate.net |

| Chemical | Covalent Bond Formation | Glutaraldehyde, Genipin, Oxidized Sucrose, Photopolymerization | Covalent, Irreversible | More robust and stable, durable | nih.govnih.govmdpi.comresearchgate.net |

Responsive Hydrogel Architectures

"Smart" or responsive hydrogels are materials that undergo significant changes in their properties in response to external environmental stimuli. nih.govnih.gov Chitosan-based hydrogels can be designed to be responsive to various triggers, including pH, temperature, and magnetic fields. nih.govresearchgate.net

The most common responsive behavior in chitosan hydrogels is pH sensitivity. rsc.org This stems from the presence of amino groups on the chitosan backbone, which have a pKa of around 6.5. mdpi.com In acidic environments (pH < 6.5), these amino groups become protonated (-NH3+), leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel network to expand and swell. rsc.org Conversely, in neutral or alkaline environments (pH > 6.5), the amino groups are deprotonated, reducing the electrostatic repulsion and causing the hydrogel to shrink or collapse. rsc.orgresearchgate.net This pH-dependent swelling and shrinking behavior is a key feature of responsive chitosan hydrogel architectures. rsc.org

Temperature-responsive hydrogels can be created by incorporating temperature-sensitive polymers, while magnetic-responsive systems can be fabricated by embedding magnetic nanoparticles within the hydrogel matrix. nih.govresearchgate.net These stimuli-responsive properties allow for the development of "on-demand" systems for various applications. rsc.org For example, a hydrogel might be designed to change its structure and release an encapsulated substance only when it encounters the specific pH of a target environment. researchgate.net

Biomaterial Scaffolds for Advanced Biological Research

Poly(beta-(1,4)-2-amino-2-deoxy-D-glucose), commonly known as chitosan, has garnered significant attention in biomedical research due to its favorable properties, including biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix (ECM). nih.govmdpi.com These characteristics make it an excellent candidate material for creating three-dimensional (3D) scaffolds that serve as templates for tissue regeneration, guiding cell growth and differentiation. rsc.orgnih.gov

Design Principles for Porous Scaffold Architectures

The architecture of a biomaterial scaffold is a critical factor in determining its success in tissue engineering applications. bjmu.edu.cn An ideal scaffold must mimic the native ECM not only in composition but also in its physical structure. nih.gov For chitosan-based scaffolds, the design of a porous network is paramount to facilitate cell colonization, nutrient and oxygen transport, and the removal of metabolic waste. nih.govbjmu.edu.cn

Key architectural properties include porosity, pore size, and pore interconnectivity. nih.gov A high degree of porosity, typically in the range of 80–90%, is desirable to provide a large surface area for cell attachment and sufficient volume for tissue ingrowth. nih.govnih.gov The pores must be interconnected to ensure that cells can migrate and proliferate throughout the scaffold structure and to allow for the development of a vascular network (neovascularization) within the regenerating tissue. nih.govbjmu.edu.cn

The optimal pore size is dependent on the target tissue. For instance, pore sizes ranging from 200–600 μm are often considered ideal for bone tissue engineering, as this range supports osteogenesis and vascular infiltration. nih.gov Smaller pores may be suitable for other applications; for example, pore sizes under 160 μm have been found suitable for the growth of human dermal fibroblasts. nih.gov The fabrication process is crucial for controlling these architectural features. The freeze-drying (or lyophilization) technique is commonly used for creating porous chitosan scaffolds. By controlling parameters such as the freezing rate and temperature, the size and orientation of ice crystals formed within the chitosan solution can be manipulated, which, after sublimation, dictates the final pore structure of the scaffold. nih.govresearchgate.net

Mechanical properties are intrinsically linked to the scaffold's architecture. While high porosity is essential for biological function, it often compromises the mechanical strength of the scaffold. bjmu.edu.cn A balance must be struck to ensure the scaffold can withstand the physiological loads of the implantation site while supporting tissue regeneration. bjmu.edu.cnnih.gov One study demonstrated a method to tune mechanical properties through compression; as the compressive ratio of a chitosan scaffold was increased from 1 to 8, the porosity decreased from 94.1% to 82.5%, while the compressive elastic modulus increased a hundredfold, from 5.2 kPa to 520 kPa. bjmu.edu.cn

| Design Parameter | Typical Range/Value | Biological/Mechanical Influence | Reference |

|---|---|---|---|

| Porosity (%) | 80-95% | Provides space for cellular infiltration, nutrient diffusion, and tissue ingrowth. High porosity can decrease mechanical strength. | nih.govnih.gov |

| Pore Size (μm) | 50-600 μm | Influences cell type infiltration, migration, and differentiation. Optimal size is tissue-specific (e.g., 200-600 μm for bone). | nih.govnih.gov |

| Pore Interconnectivity | High | Essential for cell distribution, vascularization, and transport of nutrients/waste throughout the scaffold. | bjmu.edu.cn |

| Compressive Modulus (kPa) | 5.2 - 520 kPa | Indicates scaffold stiffness. Can be tuned by altering porosity and fiber density through methods like compression. | bjmu.edu.cn |

Studies on Cellular Adhesion, Proliferation, and Differentiation on Chitosan Substrates

The interaction between cells and the scaffold material is fundamental to tissue regeneration. Chitosan has been shown to be a cytocompatible substrate for a wide variety of cell types, actively supporting cell adhesion, proliferation, and differentiation. nih.govrsc.org However, the extent of these cellular responses can be influenced by chitosan's physicochemical properties, such as its molecular weight and, most notably, its degree of deacetylation (DD). nih.gov The DD determines the density of protonated amino groups at physiological pH, which affects the surface charge and its interaction with negatively charged cell membranes and proteins. nih.gov

Cellular Adhesion and Proliferation: Studies have shown that cell adhesion generally increases with a higher degree of deacetylation. nih.gov For osteogenic cells, a DD greater than 91% has been identified as potentially critical for an optimal response. nih.gov Chitosan's hydrophilic surface is generally favorable for cell adhesion and proliferation. nih.gov However, some research indicates that certain stem cells may exhibit low attachment and form spheroids on plain chitosan films, a challenge that can be overcome by using medical-grade chitosan with a very high DD (≥ 92.6%). tubitak.gov.tr

Blending chitosan with other biomolecules is a common strategy to enhance cellular interaction. For instance, incorporating laminin (B1169045) into chitosan scaffolds has been shown to support fibroblast attachment and proliferation. researchgate.net Similarly, hybrid scaffolds of chitosan and hyaluronic acid have been demonstrated to provide a suitable environment for the adhesion and proliferation of mesenchymal stem cells. nih.govfrontiersin.org In one study, the proliferation of L929 fibroblast cells on chitosan scaffolds loaded with basic fibroblast growth factor (bFGF) was 1.43 times greater than on pure chitosan scaffolds. nih.gov

Cellular Differentiation: Chitosan substrates have been shown to not only support cell growth but also to guide their differentiation into specific lineages, a crucial step in regenerating functional tissue.

Osteogenic Differentiation: Chitosan is well-regarded for its osteoconductive properties. nih.gov Studies using human bone marrow-derived mesenchymal stem cells (hMSCs) have shown that chitosan-coated surfaces significantly enhance mineralization during osteoblast differentiation. nih.gov The expression of bone marker genes, such as alkaline phosphatase (ALP), is often upregulated in cells cultured on chitosan scaffolds. nih.govfrontiersin.org

Chondrogenic Differentiation: Chitosan-based hydrogels and scaffolds are widely explored for cartilage repair. They have been shown to support the growth and function of chondrocytes, the cells responsible for producing and maintaining cartilage matrix. frontiersin.org